Kartogenin (sodium)

Description

Discovery and Initial Characterization

Kartogenin was identified in 2012 by a research team led by Kristen Johnson, following an extensive screening of over 22,000 structurally diverse, drug-like small molecules. clinmedjournals.orgnih.gov The objective was to find a compound capable of inducing the differentiation of human mesenchymal stem cells (hMSCs) into chondrocytes, the specialized cells that produce and maintain the cartilage matrix.

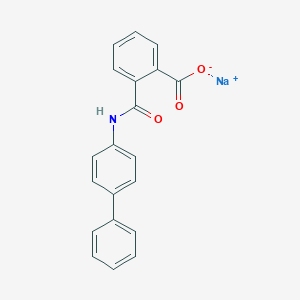

Chemically, Kartogenin is a heterocyclic compound with a molecular weight of 317.3 g/mol . nih.govresearchgate.net Its structure consists of a 4-aminobiphenyl (B23562) group linked to a phthalic acid moiety via an amide bond. nih.govresearchgate.netthno.org This small molecule is noted for its stability, which allows for storage and transport at room temperature, and its solubility in dimethyl sulfoxide (B87167) (DMSO), though it is insoluble in water. researchgate.netresearchgate.net

The initial characterization of Kartogenin revealed its primary mechanism of action. It selectively binds to the actin-binding protein Filamin A (FLNA). medchemexpress.combiotrib.eu This binding event disrupts the interaction between FLNA and the core-binding factor β subunit (CBFβ) in the cytoplasm. clinmedjournals.orgnih.gov Freed from FLNA, CBFβ translocates into the cell nucleus, where it partners with the transcription factor RUNX1. biotrib.eunih.gov The resulting CBFβ-RUNX1 complex then activates the transcription of key genes responsible for chondrogenesis, leading to the differentiation of stem cells into chondrocytes. clinmedjournals.orgmedchemexpress.combiotrib.eu

Table 1: Physicochemical Properties of Kartogenin

| Property | Value | Source(s) |

| Compound Type | Small, heterocyclic molecule | nih.govbiotrib.eu |

| Molecular Weight | 317.3 g/mol | nih.govresearchgate.net |

| Chemical Composition | 4-aminobiphenyl and phthalic acid linked by an amide bond | nih.govresearchgate.netthno.org |

| Solubility | Soluble in DMSO, insoluble in water | researchgate.netresearchgate.net |

| Effective Concentration (EC₅₀) | 100 nM for inducing chondrogenesis | researchgate.netmedchemexpress.comapexbt.com |

| Primary Binding Target | Filamin A (FLNA) | medchemexpress.combiotrib.eu |

Significance in Regenerative Medicine Research

The discovery of Kartogenin is highly significant for regenerative medicine, primarily due to its ability to stimulate cartilage formation and protect existing cartilage tissue. clinmedjournals.orgresearchgate.net Articular cartilage has a very limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis particularly challenging to treat. nih.gov Kartogenin offers a cell-free therapeutic approach that could potentially stimulate the body's own stem cells to regenerate damaged cartilage. nih.govmedchemexpress.com

Research has demonstrated that Kartogenin not only promotes the differentiation of mesenchymal stem cells into chondrocytes but also enhances the production of essential cartilage matrix components, such as type II collagen and aggrecan. clinmedjournals.orgnih.govnih.gov Studies using various cell types, including human bone marrow mesenchymal stem cells (BMSCs) and cartilage-derived progenitor cells (CPCs), have confirmed its chondrogenic potential. biotrib.eubenthamdirect.com For instance, KGN treatment has been shown to significantly increase the expression of chondrogenic marker genes like SOX9 and COL2, as well as the production of glycosaminoglycans (GAGs). benthamdirect.com

In preclinical animal models of osteoarthritis, Kartogenin has been shown to effectively repair damaged cartilage. clinmedjournals.orgnih.gov It is considered a promising alternative to traditional growth factor-based therapies (e.g., using Transforming Growth Factor-β or TGF-β), which can be limited by high costs, instability, and potential immunogenicity. researchgate.netbenthamdirect.com As a stable small molecule, Kartogenin circumvents many of these issues. researchgate.netresearchgate.net Its applications have been explored in various regenerative contexts, including tendon-bone healing and limb development. nih.govfrontiersin.org Current research focuses on optimizing its delivery through combination with biomaterial scaffolds and hydrogels to ensure sustained release and targeted action for enhanced tissue regeneration. researchgate.netnih.gov

Table 2: Summary of Key Research Findings for Kartogenin

| Research Area | Cell/Model Type | Key Findings | Source(s) |

| Chondrogenic Differentiation | Human Mesenchymal Stem Cells (hMSCs) | Induces differentiation into chondrocytes; increases expression of SOX9, COL2, and aggrecan. | clinmedjournals.orgapexbt.combenthamdirect.com |

| Chondroprotection | Bovine Articular Chondrocytes; Human Cartilage Explants | Inhibits cytokine-induced release of nitric oxide (NO) and glycosaminoglycans (GAGs); reduces aggrecan degradation. | medchemexpress.comnih.gov |

| Cartilage Repair (In Vivo) | Mouse and Rabbit Osteoarthritis Models | Promotes repair of damaged cartilage as assessed by morphology, histology, and imaging. | clinmedjournals.orgnih.gov |

| Tendon-Bone Healing | Rat Patellar Tendon Model | Stimulates formation of a cartilage-like transition zone and induces collagen synthesis. | nih.govfrontiersin.org |

| Mechanism of Action | Various Cell Lines | Disrupts Filamin A-CBFβ interaction, leading to nuclear translocation of CBFβ and activation of the RUNX1 transcriptional program. | clinmedjournals.orgmedchemexpress.combiotrib.eunih.gov |

| Skeletal Development | Mouse Embryo Limb Bud Explants | Stimulates cartilage nodule formation, digit elongation, and synovial joint development. | clinmedjournals.orgapexbt.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H14NNaO3 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

sodium;2-[(4-phenylphenyl)carbamoyl]benzoate |

InChI |

InChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);/q;+1/p-1 |

InChI Key |

LNDQCRAZLSOXTG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Aspects Relevant to Research Applications

Synthetic Pathways for Kartogenin

The synthesis of Kartogenin is a notable process for its efficiency and the accessibility of its precursors. The primary and most direct synthetic route involves the chemical reaction between 4-aminobiphenyl (B23562) (4-ABP) and phthalic anhydride. nih.govresearchgate.netnih.gov This reaction forms the core structure of Kartogenin, which is chemically N-(biphenyl-4-yl)-2-carbamoylbenzoic acid.

The synthesis can be described by the following reaction:

| Reactant A | Reactant B | Product |

| 4-Aminobiphenyl | Phthalic Anhydride | Kartogenin |

This pathway is advantageous for research purposes due to its straightforward nature, allowing for the reliable production of Kartogenin for in vitro and in vivo studies. The starting materials, 4-aminobiphenyl and phthalic anhydride, are readily available chemical reagents.

Hydrolysis and Metabolite Activity

A critical aspect of Kartogenin's chemistry in a biological context is its susceptibility to hydrolysis. The amide bond linking the 4-aminobiphenyl and phthalic acid moieties in the Kartogenin structure can be cleaved, a process that can be catalyzed by enzymes such as amidases and peptidases. nih.govresearchgate.net This hydrolysis results in the formation of two distinct metabolites: 4-aminobiphenyl (4-ABP) and phthalic acid (PA). nih.govresearchgate.netnih.gov

Research has indicated that Kartogenin may function as a prodrug, with its biological activity being mediated, at least in part, by its hydrolysis products. nih.govresearchgate.net

4-Aminobiphenyl (4-ABP) as an Active Product

Upon hydrolysis of Kartogenin, 4-aminobiphenyl (4-ABP) is released and has been identified as a key active metabolite. nih.govnih.gov Studies have demonstrated that 4-ABP itself can induce chondrogenic differentiation of mesenchymal stem cells (MSCs) and promote cartilage repair. nih.govresearchgate.netnih.gov In fact, research suggests that the chondrogenic effect of 4-ABP is even more potent than that of the parent compound, Kartogenin. nih.govresearchgate.netnih.gov

When Kartogenin is administered, it is the hydrolyzed 4-ABP that is often detected in the target cartilage tissue, underscoring its role as the active agent. nih.govresearchgate.netnih.gov The activity of 4-ABP is linked to its ability to promote the proliferation and chondrogenic differentiation of MSCs. nih.govresearchgate.netnih.gov

| Compound | Role | Activity |

| Kartogenin (KGN) | Prodrug | Induces chondrogenesis |

| 4-Aminobiphenyl (4-ABP) | Active Metabolite | Potent inducer of chondrogenesis, stronger than KGN |

Mechanistic Investigations of Kartogenin Action

Direct Molecular Targets

The primary and most well-established mechanism of Kartogenin's action begins with its direct interaction with an intracellular protein. dovepress.com Kartogenin binds to Filamin A (FLNA), a large, actin-binding protein. thno.orgtandfonline.comcellagentech.comnih.govnih.gov This binding specifically targets the carboxyl-terminal domain of FLNA. tandfonline.comnih.govresearchgate.net

Under normal physiological conditions, FLNA forms a complex with the Core-Binding Factor Beta (CBFβ) subunit, sequestering it within the cytoplasm. rsc.orgclinmedjournals.org The binding of Kartogenin to FLNA disrupts this interaction, causing the release of CBFβ. thno.orgtandfonline.comnih.govclinmedjournals.orgresearchgate.netresearchgate.net This dissociation is a critical initiating step, freeing CBFβ to participate in downstream signaling events that are central to chondrogenesis. clinmedjournals.org

Intracellular Signaling Pathways Modulated by Kartogenin

Following its initial interaction with Filamin A, Kartogenin influences a network of signaling pathways that collectively orchestrate the differentiation of stem cells into chondrocytes and protect cartilage tissue.

Once Kartogenin liberates CBFβ from Filamin A in the cytoplasm, CBFβ translocates into the nucleus. dovepress.comtandfonline.comcellagentech.comclinmedjournals.org Inside the nucleus, it partners with Runt-Related Transcription Factor 1 (RUNX1), a key transcription factor. dovepress.comtandfonline.comnih.govclinmedjournals.org The formation of the CBFβ-RUNX1 transcriptional complex is the cornerstone of Kartogenin's pro-chondrogenic activity. thno.orgnih.govresearchgate.net

This complex activates a specific genetic program that drives the differentiation of mesenchymal stem cells (MSCs) into chondrocytes. dovepress.comthno.orgnih.govclinmedjournals.org Furthermore, the CBFβ-RUNX1 program plays a role in maintaining the chondrogenic phenotype by keeping the expression of RUNX2 at a low level, which in turn inhibits undesirable osteogenesis (bone formation) and chondrocyte hypertrophy. dovepress.comrsc.org This pathway is widely considered the classical mechanism of Kartogenin action. dovepress.comrsc.org

Independent of its interaction with Filamin A, Kartogenin has been shown to activate the Bone Morphogenetic Protein 7 (BMP-7) / Smad5 signaling pathway. tandfonline.comresearchgate.netrsc.orgbalticsportscience.comnih.gov This pathway is a critical regulator of chondrogenesis. rsc.orgbalticsportscience.com Research indicates that upon activation of the BMP receptor by BMP-7, the downstream protein Smad5 is phosphorylated. rsc.org This phosphorylated Smad5 then moves into the nucleus, where it modulates the expression of genes essential for cartilage formation and enhances the production of the extracellular matrix. rsc.org Studies have confirmed that KGN intervention leads to a significant increase in the expression of both BMP-7 and Smad5. nih.gov

Kartogenin also modulates the Interleukin-6 (IL-6) / Signal Transducer and Activator of Transcription 3 (Stat3) pathway to promote cartilage repair. tandfonline.comnih.govresearchgate.netnih.gov Treatment with Kartogenin increases the gene expression of IL-6 and its co-receptor, Gp130. rsc.orgsctimst.ac.inresearchgate.net This upregulation leads to the enhanced phosphorylation of Stat3, a key downstream molecule in the pathway. rsc.orgnih.govsctimst.ac.inresearchgate.net The activation of Stat3 signaling is linked to the proliferation of cartilage stem and progenitor cells, contributing to the regenerative effects of Kartogenin. tandfonline.comnih.govsctimst.ac.in Some findings suggest that Kartogenin may directly bind to the Gp130 receptor to initiate Stat3 activation. rsc.org

The regulation of the Phosphoinositide 3-Kinase (PI3K) / Akt pathway by Kartogenin appears to be indirect. Research has shown that a hydrolysis product of Kartogenin, 4-aminobiphenyl (B23562) (4-ABP), is primarily responsible for activating this pathway. thno.orgtandfonline.comnih.govrsc.org Following administration, it is 4-ABP, rather than Kartogenin itself, that is detected within cartilage tissue. thno.orgnih.gov

The activation of the PI3K/Akt pathway by 4-ABP promotes the proliferation of mesenchymal stem cells. thno.orgnih.gov Transcriptomic analysis of stem cells treated with 4-ABP confirmed the upregulation of the PI3K-Akt signaling pathway. thno.orgnih.gov This pathway is primarily associated with cell survival and proliferation. rsc.orgmdpi.comuow.edu.au Further investigation has identified Ribosomal S6 Kinase 3 (RSK-3) as a key target of 4-ABP in mediating these effects. thno.orgtandfonline.comnih.gov

Data Tables

Table 1: Summary of Kartogenin's Mechanistic Pathways

| Pathway/Target | Key Molecular Events | Primary Cellular Outcome | Reference(s) |

|---|---|---|---|

| Filamin A / CBFβ / RUNX1 | KGN binds Filamin A, disrupting its interaction with CBFβ. CBFβ translocates to the nucleus and binds RUNX1. | Promotes chondrogenic differentiation of mesenchymal stem cells. | dovepress.comthno.orgnih.govclinmedjournals.org |

| BMP-7 / Smad5 | KGN activates the pathway, leading to phosphorylation and nuclear translocation of Smad5. | Induces chondrogenic-specific gene expression and enhances extracellular matrix production. | tandfonline.comrsc.orgnih.gov |

| IL-6 / Stat3 | KGN increases expression of IL-6 and its receptor Gp130, leading to Stat3 phosphorylation. | Stimulates the proliferation of cartilage stem/progenitor cells. | tandfonline.comrsc.orgnih.govsctimst.ac.in |

| PI3K / Akt | Activated by KGN's hydrolysis product, 4-aminobiphenyl (4-ABP). | Promotes cell proliferation and survival. | thno.orgnih.govrsc.orgnih.gov |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 4-aminobiphenyl (4-ABP) |

| Bone Morphogenetic Protein 7 (BMP-7) |

| Core-Binding Factor Beta (CBFβ) |

| Filamin A (FLNA) |

| Interleukin-6 (IL-6) |

| Kartogenin (KGN) |

| Phosphoinositide 3-Kinase (PI3K) |

| Protein Kinase B (Akt) |

| Ribosomal S6 Kinase 3 (RSK-3) |

| Runt-Related Transcription Factor 1 (RUNX1) |

| Runt-Related Transcription Factor 2 (RUNX2) |

| Signal Transducer and Activator of Transcription 3 (Stat3) |

AMP-activated Protein Kinase (AMPK) / Sirtuin 1 (SIRT1) Signaling Axis

Kartogenin (KGN) has been shown to influence the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which is crucial for cellular energy homeostasis and stress response. nih.govmdpi.comnih.govaginganddisease.org Research indicates that KGN treatment can lead to the upregulation of SIRT1 and an increase in the phosphorylation of AMPK in human bone marrow-derived mesenchymal stem cells (BM-MSCs). nih.gov This activation of the AMPK-SIRT1 signaling pathway is associated with enhanced antioxidant properties and the promotion of osteogenic differentiation of these cells. nih.gov

The activation of this axis by KGN suggests a role in mitigating oxidative stress-induced premature senescence in mesenchymal stem cells (MSCs) and encouraging their differentiation. dovepress.com Specifically, SIRT1 is known to prevent such senescence by suppressing the expression of p16INK4α. dovepress.com The interplay between AMPK and SIRT1 forms a positive feedback loop, where AMPK activation can lead to increased SIRT1 activity, and SIRT1 can, in turn, activate AMPK's upstream kinase, LKB1. mdpi.comnih.govaginganddisease.org This coordinated action enhances mitochondrial efficiency and metabolic flexibility. mdpi.com Inhibition of SIRT1 has been demonstrated to reverse the antioxidant effects of KGN and suppress osteogenic differentiation in BM-MSCs, confirming the pathway's importance in KGN's mechanism of action. nih.gov

Table 1: Effect of Kartogenin on the AMPK/SIRT1 Signaling Axis

| Cell Type | Effect of Kartogenin | Observed Outcome | Reference |

|---|---|---|---|

| Human Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | Upregulation of SIRT1, Increased phosphorylation of AMPK | Enhanced antioxidant properties, Promoted osteogenic differentiation | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Activation of AMPK-SIRT1 signaling | Prevention of oxidative stress-induced premature senescence | dovepress.com |

Transforming Growth Factor Beta (TGF-β) Signaling Pathway Involvement

The Transforming Growth Factor Beta (TGF-β) signaling pathway, a critical regulator of skeletal development and joint formation, is significantly modulated by Kartogenin. dovepress.comsctimst.ac.in This pathway is integral to both chondrogenesis and the expression of lubricin. sctimst.ac.in The TGF-β superfamily signals through two main groups of receptor-activated Smads: Smad2/3 and Smad1/5/8. sctimst.ac.innih.gov The Smad2/3 pathway is associated with chondroprotective effects, while the Smad1/5/8 pathway can lead to chondrocyte hypertrophy and pathogenic conditions similar to osteoarthritis. sctimst.ac.innih.gov

Kartogenin has been shown to selectively promote the phosphorylation of Smad2/3, thereby fostering a chondroprotective environment. sctimst.ac.innih.govclinmedjournals.org Conversely, it suppresses the expression of Smad1/5/8, which are upstream of the transcription factor RUNX2 that promotes chondrocyte hypertrophy. nih.govclinmedjournals.org Some studies suggest KGN can potently trigger the phosphorylation of Smad4/5. dovepress.com In some contexts, KGN has been observed to have no impact on Smad 1/5/8 phosphorylation. dovepress.com Interestingly, the combination of KGN and TGF-β3 has demonstrated a synergistic effect in stimulating the chondrogenic differentiation of synovial fluid-derived MSCs. sctimst.ac.innih.gov This is attributed to the dual action of promoting the Smad2/3 pathway while inhibiting the hypertrophy-inducing Smad1/5/8 pathway. nih.gov Furthermore, KGN has been found to inhibit TGF-β2/Smad signaling, which plays a role in regulating the hair growth cycle. nih.govnih.gov

Table 2: Kartogenin's Influence on the TGF-β Signaling Pathway

| Signaling Component | Effect of Kartogenin | Functional Outcome | Reference |

|---|---|---|---|

| Smad2/3 | Promotes phosphorylation/expression | Chondroprotective effect | sctimst.ac.innih.govclinmedjournals.org |

| Smad1/5/8 | Suppresses expression | Inhibits chondrocyte hypertrophy | nih.govclinmedjournals.org |

| Smad4/5 | Potentially triggers phosphorylation | Pro-chondrogenic effects | dovepress.com |

| TGF-β2/Smad signaling | Inhibits pathway | Regulation of hair growth cycle | nih.govnih.gov |

JNK-RUNX1 and β-catenin/RUNX2 Pathway Interactions

Kartogenin exerts its influence on chondrogenesis and osteogenesis through the modulation of the c-Jun N-terminal kinase (JNK)-Runt-related transcription factor 1 (RUNX1) and the β-catenin/RUNX2 pathways. thno.orgresearchgate.netnih.govresearchgate.net The pro-chondrogenic effects of KGN are primarily attributed to the activation of the JNK-RUNX1 pathway. thno.orgresearchgate.netnih.govresearchgate.net This activation leads to the transcription of genes involved in the chondrogenesis of mesenchymal stem cells. dovepress.com

Conversely, KGN exhibits anti-osteogenic effects by suppressing the β-catenin/RUNX2 pathway. nih.govthno.orgresearchgate.netnih.gov The suppression of this pathway is crucial for preventing the ossification process. nih.gov Phosphokinase screening has revealed that KGN's beneficial effects are directly linked to an upregulation of JNK phosphorylation and a suppression of β-catenin levels. nih.gov By modulating these two pathways, KGN preconditioning can commit mesenchymal stem cells to a precartilaginous stage, enhancing their chondrogenic potential while reducing the expression of ossification-related genes like collagen X and MMP13. nih.gov

Table 3: Kartogenin's Interaction with JNK-RUNX1 and β-catenin/RUNX2 Pathways

| Pathway | Kartogenin's Action | Resulting Effect | Reference |

|---|---|---|---|

| JNK-RUNX1 | Activates | Promotes chondrogenesis | thno.orgresearchgate.netnih.govresearchgate.net |

| β-catenin/RUNX2 | Suppresses | Inhibits osteogenesis/ossification | nih.govthno.orgresearchgate.netnih.gov |

miR-146a / Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Axis

Kartogenin has been identified to exert anti-arthritic effects through the modulation of the miR-146a/Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) axis. sctimst.ac.inmdpi.comnih.gov NRF2 is a key transcription factor that regulates a wide array of cytoprotective genes, playing a crucial role in the cellular response to oxidative stress. sctimst.ac.in In the context of osteoarthritis, KGN has been shown to up-regulate NRF2 in chondrocytes stimulated with interleukin-1 beta (IL-1β), thereby modulating intracellular reactive oxygen species. nih.gov

Further investigation revealed that this regulation occurs at the post-transcriptional level. IL-1β stimulation significantly up-regulates miR-146a, which in turn negatively regulates the protein levels of NRF2. nih.gov Kartogenin treatment effectively inhibits the expression of miR-146a in these stimulated chondrocytes. nih.gov The overexpression of miR-146a has been shown to abolish the protective effects of KGN, leading to down-regulation of NRF2 and up-regulation of matrix degradation enzymes. nih.gov This evidence demonstrates that KGN's ability to prevent cartilage degradation is, at least in part, mediated by its activation of the miR-146a/NRF2 axis. sctimst.ac.inmdpi.comnih.gov

Table 4: Regulation of the miR-146a/NRF2 Axis by Kartogenin

| Molecule | Effect of IL-1β Stimulation | Effect of Kartogenin Treatment | Overall Impact | Reference |

|---|---|---|---|---|

| miR-146a | Upregulation | Inhibition of expression | Prevents NRF2 suppression | nih.gov |

| NRF2 | Downregulation (via miR-146a) | Upregulation | Modulates ROS, prevents cartilage degradation | sctimst.ac.innih.gov |

TAOK1 / Hippo Signaling Pathway Influence

The TAOK1/Hippo signaling pathway, a known regulator of cell differentiation and development, is another mechanism influenced by Kartogenin. dovepress.comsctimst.ac.inrsc.org The Hippo pathway typically acts to inhibit cell growth. rsc.org Research has shown that small extracellular vesicles (sEVs) derived from KGN-preconditioned human umbilical cord mesenchymal stem cells (hUCMSCs) can promote chondrogenic differentiation. dovepress.comrsc.org

These sEVs are enriched in miR-381-3p, which has been identified as a key mediator of KGN's effects on this pathway. dovepress.comnih.govrsc.org Through dual-luciferase reporter assays, it was demonstrated that miR-381-3p directly targets the 3' untranslated region of TAOK1 (Thousand-and-one amino acid kinase 1), an upstream regulator of the Hippo signaling pathway. dovepress.comrsc.org By targeting TAOK1, miR-381-3p inhibits the Hippo signaling pathway, thereby promoting the chondrogenic differentiation of mesenchymal stem cells. dovepress.comnih.govrsc.org

Table 5: Kartogenin's Influence on the TAOK1/Hippo Signaling Pathway

| Component | Mediator | Action | Outcome | Reference |

|---|---|---|---|---|

| TAOK1/Hippo Pathway | sEVs from KGN-preconditioned MSCs (rich in miR-381-3p) | miR-381-3p directly targets and suppresses TAOK1 | Inhibition of Hippo pathway, promotion of chondrogenesis | dovepress.comsctimst.ac.innih.govrsc.org |

Other Identified Regulatory Mechanisms

In addition to the aforementioned pathways, the biological activity of Kartogenin is mediated through several other regulatory mechanisms.

Filamin A/CBFβ Signaling Pathway: The primary identified mechanism involves KGN binding to the actin-binding protein Filamin A (FLNA). dovepress.com This binding displaces Core-binding factor subunit beta (CBFβ), allowing it to translocate to the nucleus. In the nucleus, CBFβ complexes with RUNX1 to activate the transcription of genes associated with chondrogenesis. dovepress.comclinmedjournals.org

BMP-7/Smad5 Signaling Pathway: KGN has been found to activate the Bone Morphogenetic Protein-7 (BMP-7)/Smad5 signaling pathway, which induces the differentiation of mesenchymal stem cells into chondrocytes and enhances the production of the extracellular matrix. nih.govrsc.org

IL-6/Stat3 Signaling Pathway: Kartogenin can activate Signal Transducer and Activator of Transcription 3 (Stat3) by binding to the gp130 receptor, which is also a receptor for Interleukin-6 (IL-6). nih.govrsc.org This activation upregulates chondrocyte gene expression, playing a role in damage repair. rsc.org

PI3K-Akt Pathway: The degradation product of KGN, 4-aminobiphenyl (4-ABP), has been shown to activate the PI3K-Akt pathway. nih.govresearchgate.netrsc.org This pathway is involved in promoting MSC proliferation and chondrogenic differentiation. rsc.org

Indian Hedgehog (Ihh) Pathway: The Ihh pathway, essential for chondrocyte proliferation and the formation of synovial joints, is also modulated by KGN. sctimst.ac.in

Table 6: Summary of Other Regulatory Mechanisms of Kartogenin

| Pathway/Mechanism | Key Molecules Involved | Effect of Kartogenin | Reference |

|---|---|---|---|

| Filamin A/CBFβ Signaling | Filamin A, CBFβ, RUNX1 | Disrupts FLNA-CBFβ interaction, promoting nuclear translocation of CBFβ and subsequent gene transcription | dovepress.comclinmedjournals.org |

| BMP-7/Smad5 Signaling | BMP-7, Smad5 | Activates the pathway to induce chondrogenic differentiation | nih.govrsc.org |

| IL-6/Stat3 Signaling | gp130, Stat3 | Binds to gp130 to activate Stat3, upregulating chondrocyte gene expression | nih.govrsc.org |

| PI3K-Akt Pathway | 4-ABP (KGN degradation product) | Activates the pathway to promote MSC proliferation and differentiation | nih.govresearchgate.netrsc.org |

| Indian Hedgehog (Ihh) Pathway | Ihh, PTCH1 | Modulates the pathway to sustain chondrocyte proliferation | sctimst.ac.in |

Biological Functions and Preclinical Therapeutic Potentials of Kartogenin

Chondrogenic Differentiation Induction

Kartogenin (KGN), a small heterocyclic molecule, has been identified as a potent inducer of chondrogenesis, the process by which stem cells differentiate into chondrocytes, the specialized cells that produce and maintain the cartilaginous matrix. dovepress.comclinmedjournals.orgclinmedjournals.org This capacity has positioned KGN as a significant subject of research in the field of cartilage repair and tissue engineering. clinmedjournals.orgclinmedjournals.org The primary mechanism of action involves the interaction of KGN with the intracellular protein Filamin A, disrupting its binding to core-binding factor β (CBFβ). clinmedjournals.orgthno.org This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1, which in turn activates the expression of genes crucial for chondrogenesis. clinmedjournals.orgthno.orgfrontiersin.org

Mesenchymal Stem Cell (MSC) Chondrogenesis

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes. clinmedjournals.org Their potential for cartilage regeneration has been extensively studied, and KGN has emerged as a key chemical compound capable of directing their differentiation towards a chondrogenic lineage. dovepress.comclinmedjournals.orgfrontiersin.org

Bone marrow is a primary source for MSCs in regenerative medicine. clinmedjournals.org In vitro studies have consistently demonstrated that KGN effectively induces the chondrogenic differentiation of human bone marrow-derived MSCs (hBMSCs). clinmedjournals.orgmdpi.com When treated with KGN, these cells form cartilage-like nodules that express key markers of hyaline cartilage, such as collagen II and aggrecan, without expressing hypertrophic markers. clinmedjournals.orgclinmedjournals.org Research has shown that KGN significantly increases the proliferation rate of hBMSCs and promotes the production of glycosaminoglycans and proteoglycans. mdpi.com Furthermore, KGN-treated hBMSCs have been observed to suppress the secretion of pro-inflammatory molecules like MMP-13 and TNF-α. mdpi.com Some studies have also explored the synergistic effects of KGN with growth factors like transforming growth factor-β1 (TGF-β1) and bone morphogenetic protein-7 (BMP-7), noting enhanced lubricin production, a critical component for joint function. clinmedjournals.orgresearchgate.net Interestingly, other research suggests KGN may also promote the osteogenic differentiation of BMSCs by upregulating Smad1/5/9 signaling and enhancing autophagy. bjmu.edu.cn

Table 1: Effects of Kartogenin on Bone Marrow-Derived MSCs (BMSCs)

| Finding | Observation | Reference(s) |

|---|---|---|

| Chondrogenic Differentiation | Formation of cartilage nodules expressing collagen II and aggrecan. | clinmedjournals.orgclinmedjournals.org |

| Cell Proliferation | Significant increase in the proliferation rate of hBMSCs. | mdpi.com |

| Extracellular Matrix Production | Increased production of glycosaminoglycans and proteoglycans. | mdpi.com |

| Anti-inflammatory Effects | Suppression of pro-inflammatory molecules (MMP-13, TNF-α). | mdpi.com |

| Synergistic Effects | Enhanced lubricin production when combined with TGF-β1 and BMP-7. | clinmedjournals.orgresearchgate.net |

| Osteogenic Potential | Promotion of osteogenic differentiation via Smad1/5/9 signaling and autophagy. | bjmu.edu.cn |

Adipose tissue offers an abundant and easily accessible source of MSCs. nih.gov Studies have shown that KGN can enhance the chondrogenic differentiation of human adipose-derived MSCs (ADMSCs). nih.govnih.gov Research has demonstrated that exosomes derived from KGN-pretreated ADSCs can, in turn, enhance the chondrogenic potential of other ADSCs by promoting their proliferation and migration while inhibiting apoptosis. nih.gov When combined with scaffolds, KGN has been shown to upregulate the expression of chondrogenic markers like collagen type II and aggrecan in ADSCs, leading to the formation of homogenous cartilage-like tissue. researchgate.net

Table 2: Effects of Kartogenin on Adipose-Derived MSCs (ADMSCs)

| Finding | Observation | Reference(s) |

|---|---|---|

| Chondrogenic Differentiation | Enhanced chondrogenic potential of ADSCs. | nih.govnih.gov |

| Exosome-Mediated Effects | Exosomes from KGN-treated ADSCs promote chondrogenesis in other ADSCs. | nih.gov |

| Scaffold Combination | Upregulation of collagen type II and aggrecan expression in scaffolds. | researchgate.net |

The umbilical cord is another valuable source of MSCs. nih.gov Studies investigating the effect of KGN on human umbilical cord-derived MSCs (hUCMSCs) have found that while KGN alone may not be sufficient to induce full chondrogenesis, it can promote cell proliferation. nih.gov However, when used in combination with transforming growth factor-β3 (TGF-β3), KGN demonstrates a synergistic effect, significantly enhancing chondrogenic differentiation. nih.gov This combination leads to increased expression of key chondrogenic markers such as SRY-Box 9 (SOX9), collagen type II, and aggrecan. nih.gov The proposed mechanism for this synergy involves KGN activating the RUNX1 signaling pathway while TGF-β3 activates the SMAD signaling pathway. nih.gov

Table 3: Effects of Kartogenin on Umbilical Cord-Derived MSCs (UCMSCs)

| Finding | Observation | Reference(s) |

|---|---|---|

| Proliferation | Promotes the proliferation of hUCMSCs. | nih.gov |

| Synergistic Chondrogenesis | In combination with TGF-β3, significantly enhances chondrogenic differentiation. | nih.gov |

| Gene Expression | Upregulates the expression of SOX9, collagen type II, and aggrecan when combined with TGF-β3. | nih.gov |

Synovial fluid contains a population of MSCs that are of particular interest for cartilage repair due to their proximity to the affected tissue. nih.gov Research has shown that KGN can effectively promote the chondrogenic differentiation of SFMSCs. nih.govresearchgate.net Similar to its effect on UCMSCs, KGN exhibits a powerful synergistic effect when combined with TGF-β3 in rabbit SFMSCs. nih.gov This combination leads to a significant increase in the expression of type II collagen and SOX9, while decreasing the expression of the hypertrophic marker type X collagen. nih.gov In vivo studies in a rabbit model demonstrated that the intra-articular injection of autologous SFMSCs mixed with KGN and TGF-β3 resulted in the formation of substantial, hyaline-like cartilage in defect areas. nih.gov Furthermore, engineered exosomes have been developed to specifically deliver KGN to SFMSCs, enhancing its effective concentration and promoting chondrogenesis both in vitro and in vivo. researchgate.net

Table 4: Effects of Kartogenin on Synovial Fluid-Derived MSCs (SFMSCs)

| Finding | Observation | Reference(s) |

|---|---|---|

| Chondrogenic Differentiation | Promotes chondrogenic differentiation of SFMSCs. | nih.govresearchgate.net |

| Synergistic Effects with TGF-β3 | Significantly increases type II collagen and SOX9 expression, and decreases type X collagen. | nih.gov |

| In Vivo Cartilage Repair | Combination with TGF-β3 and SFMSCs leads to hyaline-like cartilage regeneration in rabbit models. | nih.gov |

| Targeted Delivery | Engineered exosomes enhance KGN delivery and chondrogenic induction. | researchgate.net |

Cartilage Stem/Progenitor Cell (CSPC) Differentiation

Recent research has identified a population of stem/progenitor cells within cartilage tissue itself, known as cartilage stem/progenitor cells (CSPCs). thno.org Kartogenin has been shown to promote the chondrogenic differentiation of these cells. thno.org Studies have indicated that 4-aminobiphenyl (B23562) (4-ABP), a hydrolysis product of KGN, is detectable in cartilage and is capable of inducing the chondrogenic differentiation and proliferation of CSPCs. thno.org This suggests that KGN may act as a prodrug, with its breakdown product mediating the therapeutic effect within the cartilage. thno.org Furthermore, KGN has been shown to promote the chondrogenesis of fibrocartilage stem cells (FCSCs), suggesting its potential for repairing degenerated temporomandibular joint (TMJ) cartilage. frontiersin.org

Table 5: Effects of Kartogenin on Cartilage Stem/Progenitor Cells (CSPCs)

| Finding | Observation | Reference(s) |

|---|---|---|

| CSPC Differentiation | Promotes chondrogenic differentiation of cartilage-derived stem/progenitor cells. | thno.org |

| Role of 4-ABP | The KGN hydrolysis product, 4-ABP, induces chondrogenic differentiation and proliferation of CSPCs. | thno.org |

| FCSC Chondrogenesis | Promotes the chondrogenic differentiation of fibrocartilage stem cells. | frontiersin.org |

Chondrocyte Phenotype Maintenance and Matrix Synthesis Enhancement

Kartogenin plays a crucial role in both maintaining the stable characteristics (phenotype) of mature chondrocytes and boosting their synthesis of the extracellular matrix (ECM), which provides structure and function to cartilage. rsc.org Research demonstrates that KGN upregulates the expression of key chondrogenic markers, including SOX9, Aggrecan (ACAN), and most notably, Type II Collagen (COL2A1), which is the primary collagenous component of hyaline cartilage. clinmedjournals.orgmdpi.comnih.gov

Simultaneously, Kartogenin helps protect the cartilage matrix from degradation. rsc.org It achieves this by increasing the expression of tissue inhibitors of metalloproteinases (TIMPs) and inhibiting the activity of enzymes like matrix metalloproteinase 13 (MMP-13) that break down the ECM. rsc.orgmdpi.com By promoting the synthesis of essential matrix components while preventing their breakdown, Kartogenin helps preserve the integrity and function of chondrocytes, which is critical for healthy cartilage. dovepress.comrsc.org This dual action suggests its potential to both regenerate damaged cartilage and protect existing cartilage from degenerative processes. clinmedjournals.org

Musculoskeletal Tissue Regeneration and Repair

The unique ability of Kartogenin to promote the formation of cartilage has led to extensive preclinical research across a range of musculoskeletal applications. captivatebio.com

Articular cartilage, the smooth tissue covering the ends of bones in joints, has a very limited capacity for self-repair. mdpi.com Kartogenin has been extensively studied as a potential therapy to overcome this limitation. In various animal models of osteoarthritis (OA) and cartilage defects, including in mice and rabbits, intra-articular injections of Kartogenin have been shown to promote the repair of damaged cartilage. clinmedjournals.orgnih.gov

Studies show that KGN stimulates the differentiation of endogenous mesenchymal stem cells into chondrocytes, leading to the formation of new cartilage tissue that resembles natural hyaline cartilage rather than the less durable fibrocartilage. rsc.orgmdpi.com In surgically-induced OA models, treatment with Kartogenin resulted in the filling of cartilage defects, improved histological scores, and better weight-bearing outcomes. clinmedjournals.org Furthermore, KGN has demonstrated chondroprotective effects, shielding mature chondrocytes from inflammatory stimuli that typically lead to cartilage breakdown in OA. nih.govcaptivatebio.com Research has also explored combining KGN with various delivery systems, such as hydrogels and nanoparticles, to provide sustained release and enhance its regenerative efficacy. nih.gov

Table 1: Selected Preclinical Studies of Kartogenin in Articular Cartilage Regeneration

| Study Focus | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Osteoarthritis (OA) | Mouse (Collagenase-induced OA) | Promoted cartilage repair and reduced disease severity. | clinmedjournals.orgmedchemexpress.com |

| Osteoarthritis (OA) | Mouse (Surgically-induced OA) | Repaired damaged cartilage and showed protective effects. | clinmedjournals.org |

| Cartilage Defect | Rabbit (Full-thickness defect) | Promoted formation of hyaline-like cartilage and improved repair assessment scores when combined with microfracture. | clinmedjournals.orgnih.gov |

| Chondrocyte Differentiation | In vitro (Human MSCs) | Potently induced chondrocyte differentiation and increased expression of COL2A1, SOX9, and ACAN. | mdpi.comcaptivatebio.comnih.gov |

| Chondroprotection | In vitro (Bovine articular chondrocytes) | Inhibited cytokine-induced release of nitric oxide and glycosaminoglycans, indicating protection against inflammation. | medchemexpress.com |

The tendon-bone junction, or enthesis, is a complex transitional tissue that is frequently injured and notoriously difficult to heal, often resulting in the formation of mechanically inferior scar tissue. nih.gov Research has explored Kartogenin as a cell-free therapy to improve TBJ healing by promoting the regeneration of the critical fibrocartilage zone that helps dissipate stress between tendon and bone. nih.govnih.gov

In vitro studies have shown that KGN induces chondrogenic differentiation in both bone marrow stromal cells (BMSCs) and patellar tendon stem/progenitor cells (PTSCs). nih.govnih.gov In animal models, such as surgically injured rat Achilles tendons and rotator cuff repairs, local injection of Kartogenin led to the formation of extensive cartilage-like tissue at the injury site. nih.govkoreamed.orgkjsm.org This newly formed tissue showed high expression levels of chondrogenic markers like Aggrecan, Type II Collagen, and SOX9. nih.govnih.gov Biomechanical testing of repaired rotator cuffs in a murine model revealed that KGN-treated tendons had superior collagen fiber organization and higher ultimate failure loads compared to controls. koreamed.orgescholarship.org Some studies have combined KGN with platelet-rich plasma (PRP) to act as a scaffold, which was shown to further promote the formation of a fibrocartilage zone and enhance the mechanical strength of the repair. researchgate.net

Table 2: Research Highlights of Kartogenin in Tendon-Bone Junction (TBJ) Healing

| Research Model | Key Observations | Outcome | Citations |

|---|---|---|---|

| Rabbit BMSCs & PTSCs (in vitro) | Enhanced proliferation and chondrogenic differentiation; high expression of Aggrecan, COL II, SOX9. | Formation of cartilage-like tissue in culture. | nih.govnih.gov |

| Rat Achilles TBJ Injury (in vivo) | Induced formation of extensive cartilage-like tissue in the wounded area. | Enhanced wound healing. | nih.gov |

| Rat Rotator Cuff Repair (in vivo) | Improved biomechanical properties and better histological healing quality at the tendon-bone interface. | Higher ultimate load to failure. | koreamed.orgkjsm.org |

| Murine Rotator Cuff Repair (in vivo) | Superior collagen fiber organization. | Increased biomechanical strength. | escholarship.org |

| Rat Tendon Graft-Bone Tunnel (in vivo) | KGN combined with PRP promoted abundant proteoglycan formation. | Formation of a cartilage-like transition zone. | researchgate.net |

Intervertebral disc degeneration (IDD) is a primary cause of back pain and is characterized by the breakdown of the disc's extracellular matrix, particularly in the central nucleus pulposus (NP). The cells of the NP are chondrocyte-like, suggesting that a chondrogenic agent like Kartogenin could be beneficial. nih.gov

Preclinical studies have investigated KGN's effects on human NP cells isolated from degenerated discs. ingentaconnect.com Research showed that KGN increased cell viability, particularly in cells from severely degenerated tissues, and promoted the production of Type II Collagen and Aggrecan while decreasing markers of cell senescence and matrix degradation (MMP3/9). ingentaconnect.com In lab settings, KGN was effective in counteracting the degenerative effects induced by inflammatory cytokines like IL-1β and TNF-α. nih.govingentaconnect.comspandidos-publications.com In rat models of puncture-induced IDD, injections of KGN-loaded hydrogels were shown to effectively lessen the degradation of the NP matrix and reduce inflammation. researchgate.net These findings suggest KGN has the potential to delay the progression of IDD by promoting an anabolic, regenerative state in the nucleus pulposus cells. ingentaconnect.comresearchgate.net

Beyond tissue repair, research has indicated that Kartogenin can influence fundamental developmental processes. Studies using mouse limb bud explants and committed preskeletal MSCs showed that KGN treatment enhanced skeletal growth and the development of synovial joints. clinmedjournals.org It was observed to stimulate the formation of cartilage nodules by upregulating genes associated with key developmental signaling pathways, including the hedgehog and TGF-β1 superfamily pathways. researchgate.net This suggests that the CBFβ-RUNX1 pathway, targeted by KGN, plays a significant role in coordinating the growth and development of the limb skeleton. clinmedjournals.orgtandfonline.com

Fibrocartilage is a type of cartilage with a high tensile strength, found in tissues like the meniscus of the knee and the temporomandibular joint (TMJ). researchgate.net Kartogenin has shown potential in promoting the repair and regeneration of this specific cartilage type. tandfonline.com In studies on wounded rat Achilles tendon entheses, the combination of KGN and platelet-rich plasma (PRP) was found to promote the formation of fibrocartilage. frontiersin.org

Research on temporomandibular joint osteoarthritis (TMJOA) has also yielded promising results. In a rat model of TMJOA, intra-articular injections of KGN were found to protect the condylar cartilage and stimulate its repair. nih.gov The study observed that KGN promoted the proliferation and chondrogenic differentiation of native fibrocartilage stem cells (FCSCs) within the joint, leading to the formation of cartilaginous-like tissue and a thickening of the articular cartilage layer. nih.gov

Modulation of Cellular and Tissue Homeostasis

Kartogenin has demonstrated a remarkable capacity to influence the intricate balance of cellular processes and tissue maintenance. Its multifaceted actions contribute to a pro-regenerative environment by enhancing cell growth, managing the structural components of tissues, and mitigating detrimental inflammatory and oxidative stresses.

Cellular Proliferation Enhancement (MSCs, Tendon Stem Cells)

A key aspect of Kartogenin's therapeutic potential lies in its ability to stimulate the proliferation of various stem and progenitor cell populations, which are crucial for tissue repair.

Tendon Stem/Progenitor Cells (TSPCs): Beyond its effects on MSCs, Kartogenin has also been found to enhance the proliferation of tendon stem/progenitor cells (TSPCs). thno.orgstemcell.com This finding is particularly relevant for the potential treatment of tendon injuries, where the limited proliferative capacity of resident cells often hinders effective healing. In vitro studies have demonstrated that KGN treatment leads to a concentration-dependent increase in the proliferation of rabbit patellar tendon stem/progenitor cells. stemcell.com

Table 1: Effects of Kartogenin on Cellular Proliferation

| Cell Type | Key Findings | Proposed Mechanisms of Action | References |

|---|

Regulation of Extracellular Matrix (ECM) Anabolism and Catabolism

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Kartogenin plays a crucial role in maintaining ECM homeostasis by promoting the synthesis of key matrix components (anabolism) while inhibiting their degradation (catabolism). dovepress.comsctimst.ac.in

Anabolic Effects: Kartogenin has been shown to upregulate the expression of critical chondrogenic genes responsible for the production of ECM proteins. dovepress.comclinmedjournals.orgmdpi.com These include:

Aggrecan (ACAN): A major proteoglycan in cartilage that provides its compressive strength. sctimst.ac.inmdpi.com

Type II Collagen (COL2A1): The primary collagenous component of hyaline cartilage. sctimst.ac.inmdpi.com

SOX9: A master transcription factor for chondrogenesis that regulates the expression of ACAN and COL2A1. sctimst.ac.inmdpi.comaxonmedchem.com

The primary mechanism by which KGN promotes chondrogenesis and ECM production is through the Filamin A/CBFβ/RUNX1 pathway. dovepress.comrsc.org Kartogenin binds to Filamin A, disrupting its interaction with Core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with RUNX1, a transcription factor that drives the expression of chondrogenic genes. dovepress.comcellagentech.comresearchgate.net Additionally, Kartogenin has been found to activate other signaling pathways that contribute to its anabolic effects, such as the BMP-7/Smad5 and TGF-β/Smad2/3 pathways. clinmedjournals.orgrsc.orgnih.gov

Catabolic Inhibition: In inflammatory conditions, such as osteoarthritis, the balance shifts towards ECM degradation mediated by enzymes like matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS). Kartogenin has been demonstrated to counteract these catabolic processes. dovepress.comsctimst.ac.in Specifically, KGN can inhibit the expression of MMP-13 and ADAMTS5, two key enzymes responsible for the degradation of type II collagen and aggrecan, respectively. dovepress.comsctimst.ac.in This protective effect helps to preserve the integrity of the cartilage matrix. dovepress.com

Table 2: Regulation of Extracellular Matrix by Kartogenin

| Process | Key Molecular Targets | Mechanism of Action | References |

|---|

| Anabolism (Synthesis) | - Upregulation of Aggrecan (ACAN), Type II Collagen (COL2A1), and SOX9. sctimst.ac.inmdpi.comaxonmedchem.com | - Activation of the Filamin A/CBFβ/RUNX1 pathway. dovepress.comrsc.orgcellagentech.comresearchgate.net

Attenuation of Inflammatory Responses in Chondrocytes and Tissues (Mechanistic Focus)

Chronic inflammation is a hallmark of degenerative joint diseases and a major contributor to tissue damage. Kartogenin exhibits potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.

In chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), a model for osteoarthritis, Kartogenin has been shown to exert several anti-inflammatory effects. sctimst.ac.inmdpi.com It can suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including the phosphorylation of JNK, p38, and ERK. mdpi.com The MAPK pathway is a critical regulator of inflammatory gene expression. mdpi.com

Furthermore, Kartogenin has been shown to inhibit the STAT3 signaling pathway, another important mediator of inflammation in osteoarthritis. mdpi.com By suppressing these pro-inflammatory pathways, Kartogenin can reduce the production of inflammatory mediators and catabolic enzymes. sctimst.ac.inmdpi.com One study demonstrated that Kartogenin's anti-inflammatory effects, including the reduction of pain and catabolic activity, are associated with the upregulation of the anti-inflammatory cytokine IL-10. sctimst.ac.inresearchgate.net

Enhancement of Antioxidant Functions

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a significant role in the pathogenesis of various degenerative diseases. Kartogenin has been shown to enhance the antioxidant capacity of cells, thereby protecting them from oxidative damage. rsc.orgnih.govoup.com

Studies have demonstrated that KGN can attenuate intracellular ROS levels in bone marrow-derived mesenchymal stem cells. nih.govnih.gov This effect is associated with an increase in the expression of antioxidant enzymes. nih.gov The underlying mechanism for this antioxidant effect appears to be the activation of the AMPK-SIRT1 signaling pathway. nih.govnih.gov Activation of this pathway by Kartogenin leads to the upregulation of antioxidant defenses. nih.gov

Another important antioxidant pathway influenced by Kartogenin is the NRF2 pathway. rsc.orgresearchgate.net KGN has been found to activate NRF2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. rsc.orgoup.com By activating the NRF2/heme oxygenase-1 antioxidant signaling pathway, Kartogenin can help restore redox homeostasis and protect cells from oxidative stress-induced damage. oup.comoup.com

Table 3: Mechanistic Overview of Kartogenin's Biological Functions

| Biological Function | Key Signaling Pathways Involved | Cellular/Tissue Effects | References |

|---|---|---|---|

| Cellular Proliferation | - AMPK-SIRT1 dovepress.comthno.orgnih.gov | - Increased number of MSCs and TSPCs available for tissue repair. | thno.org, dovepress.com, nih.gov |

| ECM Anabolism | - Filamin A/CBFβ/RUNX1 dovepress.comrsc.orgcellagentech.comresearchgate.net

Advanced Research Methodologies and Delivery Systems for Kartogenin Studies

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study the cellular and molecular effects of Kartogenin. These models are essential for initial screening, mechanism of action studies, and optimizing treatment parameters before moving to more complex in vivo studies.

Two-Dimensional (2D) Cell Culture Methodologies

Two-dimensional (2D) cell culture, or monolayer culture, represents a foundational method in Kartogenin research. nih.govmdpi.com In this system, cells are grown on a flat substrate, providing a simple and high-throughput platform to assess the direct effects of Kartogenin on cell behavior.

Key applications of 2D culture in Kartogenin studies include:

Chondrogenic Differentiation Assays: Mesenchymal stem cells (MSCs) are a primary target for Kartogenin. rndsystems.com In 2D culture, MSCs are treated with varying concentrations of Kartogenin to evaluate its potential to induce differentiation into chondrocytes. mdpi.commdpi.com The effectiveness is often measured by the expression of chondrogenic markers such as SOX9, Aggrecan (Acan), and Collagen type II (Col2a1). mdpi.com For instance, studies have shown that Kartogenin treatment in 2D culture can significantly up-regulate the expression of these markers, confirming its chondrogenic-inducing capabilities. mdpi.commdpi.com

Proliferation Assays: The effect of Kartogenin on cell proliferation is another critical aspect studied in 2D culture. Assays such as the WST-1 assay are used to determine the impact of different Kartogenin concentrations on the proliferation rate of cells like human bone marrow-derived mesenchymal stromal cells (hBMSCs). mdpi.com Research has indicated that specific concentrations of Kartogenin can enhance cell proliferation without causing cytotoxic effects. mdpi.com

Screening Platforms: The simplicity of 2D culture makes it ideal for high-throughput screening (HTS) of small molecule libraries to identify compounds with chondrogenic potential. nih.gov Kartogenin itself was identified through such a screening process, where thousands of molecules were tested for their ability to induce chondrocyte formation from human MSCs. nih.gov

| Cell Type | Kartogenin Concentration | Key Findings | Reference |

|---|---|---|---|

| Rat MSCs | 0.1 µM and 1.0 µM | Significantly up-regulated Acan gene expression. Sox9 expression was slightly up-regulated at 1.0 µM. Col2a1 gene expression was down-regulated compared to the control. | mdpi.com |

| Human Bone Marrow-Derived Mesenchymal Stromal Cells (hBMSCs) | 10 µM | Significantly increased proliferation rate over nine days. Enhanced expression of collagen II and aggrecan. | mdpi.com |

| Y201 cells (murine BMSC line) | Not specified | Demonstrated chondro-inducive behavior in a 2D model. | researchgate.net |

Bioreactor Systems for Cartilage Tissue Engineering

Bioreactors are devices that provide a controlled, dynamic environment for tissue growth, often mimicking the mechanical and chemical cues found in the body. nih.gov In the context of Kartogenin research, bioreactors are used to enhance the development of tissue-engineered cartilage constructs.

The application of bioreactors in Kartogenin studies involves:

Dynamic Culture Conditions: Bioreactor systems can apply various mechanical stimuli, such as perfusion and compression, to the cell-scaffold constructs. These stimuli can work synergistically with Kartogenin to promote chondrogenesis.

Enhanced Nutrient and Gas Exchange: The controlled environment within a bioreactor ensures optimal delivery of nutrients and oxygen to the developing tissue, which is crucial for cell viability and matrix production. nih.gov

Improved Tissue Maturation: Studies have shown that culturing Kartogenin-treated MSCs in a bioreactor system can lead to the formation of more mature cartilage-like tissue with well-developed lacuna-like structures and significant deposition of type II collagen and aggrecan. nih.gov For instance, one study utilized a self-designed bioreactor to show that dynamic culture conditions significantly enhanced the chondrogenic effects of Kartogenin on rat MSCs cultured in a tri-copolymer scaffold. mdpi.comnih.gov

Preclinical In Vivo Animal Models for Efficacy Evaluation

Preclinical in vivo animal models are indispensable for evaluating the efficacy of Kartogenin in a living organism before it can be considered for human clinical trials. nih.gov These models allow researchers to study the compound's ability to repair cartilage defects and ameliorate the symptoms of cartilage pathologies like osteoarthritis.

Murine Models of Cartilage Pathology (e.g., Osteoarthritis Induction)

Mouse models are widely used in osteoarthritis (OA) research due to their genetic tractability and the availability of well-established methods for inducing OA. clinmedjournals.org

Commonly used murine models in Kartogenin research include:

Surgically-Induced OA Models: A common method is the destabilization of the medial meniscus (DMM) surgery, which leads to progressive cartilage degeneration similar to human OA. thno.org Studies have shown that intra-articular injections of Kartogenin in DMM-induced OA mouse models can significantly ameliorate cartilage degradation and reduce subchondral bone changes. clinmedjournals.orgthno.org

Chemically-Induced OA Models: These models involve the injection of chemical agents that induce cartilage damage. The efficacy of Kartogenin has been demonstrated in such models, showing its protective and regenerative effects on cartilage. clinmedjournals.org

| Murine Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Destabilization of the Medial Meniscus (DMM) | Intra-articular injection of 10 μM KGN | Effectively ameliorated OA phenotypes. | thno.org |

| Surgically-induced OA (ACLT) | Intra-articular injection of KGN-CHI nanoparticles | Reduced degenerative changes and retained in the joint for 3 weeks. | clinmedjournals.org |

| Spontaneous OA (STR/Ort mice) | Oral administration of KGN | Ameliorated OA phenotypes. | thno.org |

Rabbit Models of Cartilage Defects and Injury

Rabbit models are frequently used in cartilage repair studies due to their larger joint size, which is more comparable to humans, and the high reproducibility of creating cartilage defects. mdpi.comfrontiersin.org

Key applications of rabbit models in Kartogenin research include:

Full-Thickness Cartilage Defect Models: A common approach is to create a full-thickness defect in the femoral trochlea or condyle of the rabbit knee. mdpi.comfrontiersin.org These defects are then treated with Kartogenin, often delivered via a scaffold or hydrogel. For example, studies have demonstrated that implanting a Kartogenin-loaded hydrogel into such defects can significantly promote the regeneration of hyaline-like cartilage. mdpi.comrsc.org

Evaluation of Delivery Systems: Rabbit models are crucial for testing the in vivo performance of various Kartogenin delivery systems, such as injectable hydrogels and microspheres. mdpi.comfrontiersin.org These studies assess the ability of the delivery system to provide sustained release of Kartogenin and support cartilage regeneration over several weeks. mdpi.com

| Rabbit Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Full-layer cartilage defect | Injectable hydrogel with KGN and rabbit bone marrow-derived MSCs | Superior promotion of stem cell proliferation, cartilage matrix secretion, and cartilage repair quality. | mdpi.com |

| Full-thickness cartilage defect | PLGA(KGN)/CECM composite scaffold | Promoted differentiation of BMSCs and regeneration of hyaline cartilage. | frontiersin.org |

| Cartilage defect in medial femoral condyles | Intra-articular injection of rabbit SF-MSCs mixed with KGN and TGF-β3 | Substantial amounts of regenerated, thicker, hyaline-like cartilaginous tissue. | nih.gov |

Other Relevant Animal Models in Musculoskeletal Research

The evaluation of Kartogenin's (KGN) therapeutic potential in musculoskeletal regeneration has been facilitated by various animal models. These models are crucial for studying the efficacy of KGN-based therapies in a physiological context before human clinical trials. researchgate.net

Commonly used small animal models include mice and rats due to their cost-effectiveness and ease of handling. researchgate.net Mouse models, for instance, have been used to investigate the role of KGN in osteoarthritis, where intra-articular injections helped prevent joint degeneration. kjsm.org Rat models are also frequently employed, such as in studies of rotator cuff tears to examine the effect of KGN on tendon-to-bone interface healing. kjsm.org In one such study, KGN injection in a rat model promoted the formation of cartilage-like tissue at the tendon-bone junction. kjsm.org Rats are also utilized in studies of osteoarthritis and cartilage repair, often involving the creation of full-thickness cartilage defects. clinmedjournals.org

Larger animal models, such as rabbits, are also valuable because their joint size and cartilage thickness are more comparable to humans. nih.gov Rabbit models with surgically created full-thickness cartilage defects have been used to demonstrate that KGN, in conjunction with techniques like microfracture, can effectively repair these defects. clinmedjournals.orgnih.gov The rabbit model has also been instrumental in assessing the in vivo performance of KGN-loaded scaffolds, showing that these systems can promote the regeneration of tissue similar to native hyaline cartilage. nih.govacs.org

Goats are another relevant large animal model, as the thickness and properties of their articular cartilage and subchondral bone are considered to be very similar to those of humans. nih.gov This makes them suitable for studying the healing of both partial and full-thickness chondral defects. nih.gov While specific studies using goat models for Kartogenin were not prominent in the search results, their established use in osteochondral regeneration research makes them a significant potential model for future KGN studies. researchgate.netnih.gov

Table 1: Animal Models in Kartogenin Musculoskeletal Research

| Animal Model | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Mouse | Osteoarthritis (OA), Tendon-Bone Healing | KGN prevented joint degeneration and induced cartilage-like tissue formation. | kjsm.orgclinmedjournals.orgnih.gov |

| Rat | Rotator Cuff Tear, Tendon-Bone Healing, Osteoarthritis | KGN promoted fibrocartilage production at the tendon-bone interface and enhanced cartilage repair. | kjsm.orgclinmedjournals.org |

| Rabbit | Full-Thickness Cartilage Defects | KGN, combined with microfracture or delivered via scaffolds, repaired defects with hyaline-like cartilage. | clinmedjournals.orgnih.govacs.org |

| Goat | Osteochondral Regeneration (General) | Considered a good model due to cartilage and bone similarity to humans, suitable for future KGN studies. | nih.gov |

Biomaterial-Based Delivery Systems in Regenerative Research

The therapeutic efficacy of Kartogenin is often enhanced through biomaterial-based delivery systems designed to protect the molecule and provide sustained, localized release. nih.govdovepress.com Due to its hydrophobic nature and carboxyl groups, KGN is well-suited for incorporation into a variety of biomaterials through physical encapsulation or chemical conjugation. nih.govresearchgate.net These systems are critical for modulating cell behavior and guiding tissue regeneration effectively. nih.govnih.gov

Hydrogel Formulations for Sustained Release

Hydrogels are widely used as delivery vehicles for KGN due to their biocompatibility, injectability, and ability to mimic the native extracellular matrix (ECM). nih.govrsc.org Chitosan-based hydrogels are a popular choice because their amino groups can covalently link to KGN's carboxyl groups, which can enhance aqueous solubility and allow for sustained release. mdpi.com

For example, an injectable, in-situ forming hydrogel composed of chitosan (B1678972) and hyaluronic acid (HA) was developed for nucleus pulposus regeneration. mdpi.com This system demonstrated the sustained release of KGN, which promoted the differentiation of adipose-derived stem cells. mdpi.com Another approach involved a thermosensitive chitosan hydrogel, which could be injected at room temperature and would gel at body temperature, providing a sustained KGN release for approximately 40 days. rsc.org Researchers have also synthesized injectable hydrogels by crosslinking carboxymethyl chitosan (CMC) with aldehyde-modified cellulose (B213188) nanocrystals (DACNCs), incorporating KGN to achieve sustained drug release and enhance cartilage regeneration in rabbit models. tandfonline.com

Table 2: Examples of Hydrogel Formulations for Kartogenin Delivery

| Hydrogel Composition | Key Features | Sustained Release Profile | Application | Citations |

|---|---|---|---|---|

| Chitosan/Hyaluronic Acid (CS/HA) | Biocompatible, injectable, mimics native tissue. | Sustained release over several weeks; ~80% released after 2 weeks in one study. | Nucleus Pulposus Regeneration | nih.govmdpi.com |

| Thermosensitive Chitosan | Injectable at room temperature, gels at 37°C. | ~40 days | Cartilage Tissue Engineering | rsc.org |

| Carboxymethyl Chitosan (CMC)/Cellulose Nanocrystals (DACNCs) | Injectable, tunable mechanical properties. | Sustained release demonstrated in vitro. | Cartilage Repair | tandfonline.com |

Nanoparticle and Microsphere Encapsulation Strategies

Encapsulating Kartogenin within nanoparticles and microspheres is a common strategy to improve its stability, solubility, and release profile. nih.gov Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is frequently used for this purpose. rsc.orgresearchgate.net As a hydrophobic molecule, KGN is readily loaded into PLGA carriers. rsc.org

Different fabrication methods are employed, such as emulsion-based techniques and solvent evaporation, to create KGN-loaded PLGA nanoparticles and microspheres. nih.govrsc.org Studies have reported encapsulation efficiencies as high as 70-80%. nih.govrsc.org These particulate systems can achieve a linear and sustained release of KGN for up to 32 days, often with a reduced initial burst release. rsc.org For instance, one study developed KGN-loaded PLGA nanoparticles with a size of 250–300 nm, which were then incorporated into a scaffold for controlled drug release over 30 days. nih.gov Another group fabricated PLGA microspheres with a mean diameter of 2.186 μm and a drug loading rate of 5.6%. nih.gov These particles are often designed to be integrated into larger constructs like hydrogels or scaffolds to further control delivery and provide structural support. nih.govrsc.org

Scaffold Integration for Tissue Engineering Applications

Scaffolds provide a three-dimensional environment that supports cell growth and tissue formation, and integrating KGN delivery systems into these structures is a key strategy in tissue engineering. nih.govresearchgate.net This approach aims to create a bioactive construct that can recruit endogenous stem cells and guide their differentiation to regenerate damaged tissue. nih.govacs.org

KGN-loaded microspheres or nanoparticles are often embedded within scaffolds made from materials like cartilage extracellular matrix (CECM), collagen, or synthetic polymers such as poly(ε-caprolactone) (PCL). nih.govrsc.orgtandfonline.com For example, a composite scaffold was created by incorporating KGN-loaded PLGA microspheres into a CECM-based scaffold. nih.gov This system demonstrated good biocompatibility and promoted the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) both in vitro and in a rabbit model. nih.gov In another study, KGN was loaded into polyurethane nanoparticles and then encapsulated within a hydrogel scaffold for in-situ cartilage repair. rsc.org Researchers have also developed biomimetic, biphasic osteochondral scaffolds using 3D printing, which allow for layer-specific, sustained release of KGN to simultaneously reconstruct bone and cartilage defects. nih.gov

Exosome and Extracellular Vesicle-Mediated Delivery Approaches

Exosomes and other extracellular vesicles (EVs) have emerged as novel carriers for drug delivery, offering advantages in biocompatibility and cell-to-cell communication. unair.ac.idfrontiersin.org These natural nanovesicles can be engineered to deliver therapeutic agents like Kartogenin directly into target cells, enhancing intracellular concentration and therapeutic effect. thno.orgdovepress.com

One method involves loading KGN into exosomes via electroporation. nih.gov This technique was shown to significantly promote the chondrogenesis of mesenchymal stem cells both in vitro and in vivo, with approximately 50% of the encapsulated KGN released within 24 hours. nih.gov Another strategy is to precondition stem cells, such as human umbilical cord MSCs (hUCMSCs), with KGN. nih.gov These preconditioned cells then release exosomes (KGN-BMSC-Exosomes) that are enriched with specific microRNAs capable of promoting chondrogenic differentiation in recipient cells. nih.govresearchgate.net These exosomes have been shown to stimulate cartilage matrix production while suppressing fibrous tissue formation, making them a promising component for impregnating tissue-engineered scaffolds to improve cartilage repair. researchgate.net

Analytical and Characterization Techniques in Kartogenin Research

A variety of analytical and characterization techniques are essential for confirming the structure of Kartogenin and for evaluating the properties of KGN-loaded delivery systems. nih.gov

For the characterization of the KGN molecule itself, several spectroscopic and spectrometric methods are employed. nih.gov High-Performance Liquid Chromatography (HPLC) is frequently used to quantify the amount of KGN released from delivery systems. mdpi.comtandfonline.com

To characterize the delivery systems, techniques such as Scanning Electron Microscopy (SEM) are used to observe the morphology and porous structure of hydrogels and scaffolds. tandfonline.comnih.gov Dynamic Light Scattering (DLS) is used to determine the size and zeta potential of nanoparticles. nih.gov The chemical composition and successful incorporation of KGN into these systems are often verified using Fourier Transform Infrared Spectroscopy (FT-IR). nih.gov

Table 3: Analytical and Characterization Techniques for Kartogenin and its Delivery Systems

| Technique | Purpose | Citations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the KGN molecule. | nih.gov |

| Mass Spectrometry (MS) | Structural confirmation and molecular weight determination. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification of KGN for release studies. | nih.govtandfonline.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of KGN and verify its successful incorporation into biomaterials. | nih.govnih.gov |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Detection and quantification of KGN. | nih.gov |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties of KGN and its interaction with carrier materials. | nih.gov |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of KGN. | nih.gov |

| Scanning Electron Microscopy (SEM) | To visualize the morphology, pore structure, and cell integration of scaffolds and hydrogels. | tandfonline.comnih.gov |

| Dynamic Light Scattering (DLS) | To measure the size distribution and surface charge of nanoparticles. | nih.gov |

Gene Expression Analysis (e.g., RT-qPCR, Microarray)

Understanding how Kartogenin influences cellular differentiation and tissue repair begins at the genetic level. Gene expression analysis techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and microarrays are pivotal in identifying the specific genes and signaling pathways modulated by KGN. thermofisher.com

RT-qPCR is a highly sensitive and specific method used to measure the expression levels of targeted genes. thermofisher.combiosistemika.com In Kartogenin research, it is frequently employed to quantify the messenger RNA (mRNA) levels of key chondrogenic markers. Studies consistently show that KGN treatment upregulates the expression of genes crucial for cartilage formation. For instance, the expression of SOX9, a master transcription factor for chondrogenesis, along with Aggrecan (ACAN) and Type II Collagen (COL2A1), which are primary components of cartilage matrix, are significantly increased in mesenchymal stem cells (MSCs) and chondrocytes upon KGN stimulation. mdpi.comfrontiersin.org In some studies, KGN has also been shown to decrease the expression of genes associated with cartilage degradation, such as matrix metalloproteinase 13 (MMP-13), and hypertrophy, like RUNX2 and Type X Collagen (COL10A1). frontiersin.orgfrontiersin.org

Microarray analysis offers a broader, high-throughput approach, allowing for the simultaneous screening of thousands of genes. biosistemika.comgene-quantification.de This technique can reveal comprehensive gene expression profiles, helping to identify novel signaling pathways affected by Kartogenin. researchgate.net While specific microarray data on Kartogenin is detailed in specialized studies, the technique is instrumental in moving beyond known chondrogenic pathways to uncover new regulatory networks, providing a global view of the cellular response to KGN. researchgate.netqima-lifesciences.com

| Gene | Function | Observed Effect of Kartogenin | Cell/Model System | Reference |

|---|---|---|---|---|

| SOX9 | Master regulator of chondrogenesis | Upregulated | Fibrocartilage Stem Cells (FCSCs), Mesenchymal Stem Cells (MSCs) | mdpi.comfrontiersin.org |

| Aggrecan (ACAN) | Major proteoglycan in cartilage ECM | Upregulated | FCSCs, MSCs | mdpi.comfrontiersin.org |

| Collagen, Type II (COL2A1) | Primary collagen component of hyaline cartilage | Upregulated | FCSCs, MSCs | mdpi.comfrontiersin.orgfrontiersin.org |

| RUNX2 | Transcription factor associated with osteogenesis and chondrocyte hypertrophy | Downregulated | FCSCs | frontiersin.org |

| MMP-13 | Enzyme that degrades cartilage matrix | Inhibited/Downregulated | Osteoarthritic Chondrocytes | frontiersin.org |

Protein Expression and Localization Studies (e.g., Western Blot, Immunohistochemistry)

To confirm that changes in gene expression translate to functional changes at the protein level, researchers utilize techniques like Western Blotting and Immunohistochemistry (IHC).

Western Blot analysis is a method used to detect and quantify specific proteins in a sample. spandidos-publications.com In the context of Kartogenin studies, it has been used to verify the increased production of key chondrogenic proteins. Following treatment with KGN, an increase in the protein levels of Type II Collagen and Aggrecan is consistently observed in cell lysates from cultured chondrocytes or stem cells. spandidos-publications.comresearchgate.net Furthermore, Western Blotting can be used to probe the underlying signaling pathways by measuring the levels of transcription factors like SOX9 and RUNX1, or signaling molecules in pathways such as TGF-β/Smad. frontiersin.orgfrontiersin.orgmedsci.org

Immunohistochemistry (IHC) provides crucial spatial information by visualizing the location of specific proteins within the tissue architecture. clinmedjournals.org In studies assessing cartilage repair in animal models, IHC is used to stain tissue sections for Type II Collagen. nih.gov Results from KGN-treated groups typically show intense staining for Type II Collagen within the newly formed cartilage, indicating the successful deposition of this critical matrix protein and the formation of hyaline-like repair tissue. frontiersin.orgclinmedjournals.org Conversely, control groups often show the presence of Type I Collagen, which is characteristic of fibrous, non-durable repair tissue. clinmedjournals.org

| Technique | Target Protein | Key Findings | Model System | Reference |

|---|---|---|---|---|

| Western Blot | Type II Collagen | Increased expression after KGN treatment | Human Nucleus Pulposus Cells, Chondrocytes | spandidos-publications.comresearchgate.net |

| Aggrecan | Increased expression after KGN treatment | Human Nucleus Pulposus Cells | spandidos-publications.comresearchgate.net | |

| SOX9 / RUNX2 | KGN increased SOX9 and decreased RUNX2 expression | Fibrocartilage Stem Cells | frontiersin.org | |

| Immunohistochemistry | Type II Collagen | Enhanced positive staining in regenerated cartilage tissue | Rabbit cartilage defect model | clinmedjournals.orgnih.gov |

| Type I Collagen | Decreased expression in KGN-treated groups compared to controls | Rabbit cartilage defect model | clinmedjournals.org |

Histological and Morphological Assessments of Regenerated Tissues

Histology, the microscopic study of tissue structure, is the gold standard for evaluating the quality of tissue repair. A variety of staining techniques are used to assess the morphology, cellular organization, and extracellular matrix composition of the regenerated tissue in KGN-treated cartilage defects.

Hematoxylin and Eosin (H&E) Staining: This is a standard staining method that provides a general overview of the tissue morphology. frontiersin.org H&E staining reveals the cellularity of the repair tissue, its integration with the surrounding native cartilage, and the presence of any inflammation. nih.gov In KGN-treated models, H&E staining typically shows well-integrated repair tissue with a good number of chondrocyte-like cells. frontiersin.org